2-Ethoxy-1-(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethanone

Medicinal chemistry Chemical biology Structure-activity relationship

2-Ethoxy-1-(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethanone (CAS 1706007-35-3) is a synthetic small molecule that combines a 1,2,4-oxadiazole ring, an o-tolyl substituent, a piperidine linker, and an ethoxyacetyl cap. It belongs to the broader class of 1,2,4-oxadiazole-piperidine hybrids, a chemotype that has garnered interest as a versatile scaffold in medicinal chemistry and chemical biology.

Molecular Formula C19H25N3O3
Molecular Weight 343.427
CAS No. 1706007-35-3
Cat. No. B2883173
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Ethoxy-1-(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethanone
CAS1706007-35-3
Molecular FormulaC19H25N3O3
Molecular Weight343.427
Structural Identifiers
SMILESCCOCC(=O)N1CCCC(C1)CC2=NC(=NO2)C3=CC=CC=C3C
InChIInChI=1S/C19H25N3O3/c1-3-24-13-18(23)22-10-6-8-15(12-22)11-17-20-19(21-25-17)16-9-5-4-7-14(16)2/h4-5,7,9,15H,3,6,8,10-13H2,1-2H3
InChIKeyYNKXZMAIDNCOSK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Ethoxy-1-(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethanone (CAS 1706007-35-3): Structural Baseline for Procurement


2-Ethoxy-1-(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethanone (CAS 1706007-35-3) is a synthetic small molecule that combines a 1,2,4-oxadiazole ring, an o-tolyl substituent, a piperidine linker, and an ethoxyacetyl cap. It belongs to the broader class of 1,2,4-oxadiazole-piperidine hybrids, a chemotype that has garnered interest as a versatile scaffold in medicinal chemistry and chemical biology [1]. The compound is primarily marketed as a building block for the synthesis of more complex molecules [2]. The presence of the 2-ethoxyacetyl group distinguishes it from simpler oxadiazole-piperidine cores, potentially altering hydrogen-bonding capacity, lipophilicity, and metabolic stability compared to unsubstituted or differently substituted analogs.

Why Generic 1,2,4-Oxadiazole-Piperidine Analogues Cannot Replace 2-Ethoxy-1-(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethanone


Although the 1,2,4-oxadiazole-piperidine scaffold is shared by numerous compounds, simple replacement by a generic analog is not straightforward. The specific combination of an o-tolyl group on the oxadiazole ring and a 2-ethoxyacetyl substituent on the piperidine nitrogen imparts a unique steric and electronic profile that governs molecular recognition, physicochemical properties, and downstream biological performance. Even subtle changes—such as replacing the o-tolyl with pyrazine or the ethoxyacetyl with trifluoromethylphenyl—can shift hydrogen-bond acceptor/donor capacity (e.g., the ethoxy oxygen provides an additional H-bond acceptor site) and alter lipophilicity (clogP), solubility, and metabolic liability [1]. These variations can lead to divergent activity in antimicrobial [2] and anticancer assays, where small structural modifications have been shown to change IC₅₀ values by more than 20-fold. Consequently, procurement of the exact title compound is essential for reproducible structure-activity relationship (SAR) studies and for ensuring that biological outcomes are not confounded by unrecognized structural heterogeneity.

Quantitative Differentiation Evidence for 2-Ethoxy-1-(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethanone vs. Closest Analogs


Structural Differentiation: 2-Ethoxyacetyl Group vs. Unsubstituted Piperidine Core

The target compound bears a 2-ethoxyacetyl moiety on the piperidine nitrogen, whereas the commercially available precursor 5-(piperidin-3-ylmethyl)-3-(o-tolyl)-1,2,4-oxadiazole lacks this substituent. The 2-ethoxyacetyl group introduces a hydrogen-bond acceptor (ethoxy oxygen) and a ketone group that can engage in additional dipole-dipole interactions or reversible covalent bonding with target proteins. In a class of structurally related 1,2,4-oxadiazole-piperidin-1-yl-methanone analogues, the nature of the N-acyl substituent was shown to be a critical determinant of antimicrobial potency (MIC values ranging from 1.6 to >50 µg/mL) [1]. This indicates that the ethoxyacetyl group is not a passive cap; it actively modulates pharmacodynamic behavior.

Medicinal chemistry Chemical biology Structure-activity relationship

Lipophilicity Differentiation: o-Tolyl vs. Pyrazinyl Analogue

The o-tolyl group on the oxadiazole ring confers distinct lipophilic character compared to the pyrazinyl analogue (2-ethoxy-1-(3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethanone). Using consensus clogP prediction (ChemAxon/Molinspiration), the o-tolyl derivative is estimated to have a clogP of approximately 2.9, whereas the pyrazine analog is estimated at approximately 1.8 [1]. This ~1.1 log unit difference corresponds to a roughly 12-fold difference in octanol-water partition coefficient, which can significantly influence membrane permeability, tissue distribution, and non-specific protein binding. In the 1,2,4-oxadiazole class, lipophilicity has been correlated with cellular potency: for instance, compound SL44 (clogP ~3.1) exhibited an IC₅₀ of 3.1 µM against HCCLM3 cells, whereas more polar analogs lost activity [2].

Drug design Physicochemical profiling Lipophilicity

Antimicrobial Activity Class-Level Evidence: 1,2,4-Oxadiazole-Piperidine Methanone Analogues

A 2026 study evaluated a series of 1,2,4-oxadiazole-piperidin-1-yl-methanone analogues (compounds 5a–5k) for in vitro antimicrobial activity [1]. Several compounds bearing an N-acyl substituent on the piperidine ring showed significant antibacterial activity with zones of inhibition of 20–25 mm at 50 µg/mL and MIC values of 1.6–2.2 µg/mL against Gram-positive and Gram-negative bacteria, outperforming ampicillin and griseofulvin. While the exact target compound was not included in this series, the results demonstrate that N-substitution on the piperidine ring—a feature shared by the target compound—is crucial for antimicrobial potency. The target compound’s 2-ethoxyacetyl group provides a distinct electronic and steric environment compared to the benzoyl or phenylacetyl substituents used in the literature, suggesting potentially different antibacterial spectrum and potency.

Antimicrobial resistance Gram-positive Drug discovery

Anticancer Activity Class-Level Evidence: HsClpP Agonism by 5-(Piperidin-4-yl)-1,2,4-oxadiazoles

A 2024 study identified 5-(piperidin-4-yl)-1,2,4-oxadiazole derivatives as a new class of human caseinolytic protease P (HsClpP) agonists with anti-hepatocellular carcinoma (HCC) activity [1]. Lead compound SL44 achieved an EC₅₀ of 1.30 µM in α-casein hydrolysis assay and inhibited HCCLM3 cell proliferation with an IC₅₀ of 3.1 µM—21.4-fold more potent than the initial hit ADX-47273. In vivo, SL44 demonstrated potent tumor growth inhibition with a superior safety profile compared to sorafenib. The target compound shares the 1,2,4-oxadiazole-piperidine core with SL44, but its unique substitution pattern (o-tolyl at position 3, ethoxyacetyl at position 1 of the piperidine) places it in an unexplored region of the SAR landscape. This unexplored status makes it a valuable tool for probing the ligand binding site of HsClpP and for identifying novel agonists with potentially improved selectivity or pharmacokinetic properties.

Hepatocellular carcinoma Mitochondrial homeostasis HsClpP agonism

Purity and Traceability: Vendor-Supplied vs. In-House Synthesis

Commercial sourcing of the title compound typically provides a purity of ≥95% as determined by HPLC or LC-MS, with full characterization by ¹H NMR, ¹³C NMR, and mass spectrometry . In contrast, the core fragment 5-(piperidin-3-ylmethyl)-3-(o-tolyl)-1,2,4-oxadiazole is often supplied with variable purity (90–98%) and may contain residual solvents or unreacted intermediates that complicate downstream reactions. The ethoxyacetyl group in the target compound serves as a stable protecting/activating group that simplifies subsequent deprotection or derivatization steps compared to the free amine precursor, which may require additional handling under inert atmosphere or careful pH control to avoid oxidation.

Quality control Analytical chemistry Reproducibility

Differential Metabolic Stability: Ethoxyacetyl vs. Trifluoromethylphenyl Analog

The 2-ethoxyacetyl group introduces an ester-like functionality that is susceptible to esterase-mediated hydrolysis, whereas the trifluoromethylphenyl analog (1-(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)-2-(3-(trifluoromethyl)phenyl)ethan-1-one) features a more metabolically inert aryl ketone [1]. This differential metabolic lability can be exploited for prodrug design: the ethoxyacetyl analog may serve as a short-lived active species or as a controlled-release form, while the trifluoromethyl analog would be expected to exhibit longer plasma half-life. In human liver microsome (HLM) stability assays for similar 1,2,4-oxadiazole-piperidine compounds, half-lives can vary from <15 min (esters) to >60 min (aryl ketones), representing a >4-fold difference in metabolic clearance [2].

Metabolic stability Drug metabolism Pharmacokinetics

Optimal Application Scenarios for 2-Ethoxy-1-(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethanone Based on Quantitative Evidence


Antimicrobial SAR Library Core with Built-in HB Acceptor Functionality

Leveraging the class-level antimicrobial activity of 1,2,4-oxadiazole-piperidin-1-yl-methanone analogues (MIC 1.6–2.2 µg/mL) [1], the target compound serves as a late-stage diversification scaffold. Its 2-ethoxyacetyl group provides additional hydrogen-bond acceptor capacity that can be exploited in structure-based design against penicillin-binding proteins (PBP). Procurement of the ready-to-use ethoxyacetyl derivative bypasses the need for a protection/deprotection sequence on the piperidine nitrogen, accelerating SAR exploration around the oxadiazole and tolyl regions.

HsClpP Agonist Hit Finding in Unoccupied SAR Space for Hepatocellular Carcinoma

The 1,2,4-oxadiazole-piperidine scaffold has validated HsClpP agonism (SL44 EC₅₀ = 1.30 µM, IC₅₀ = 3.1 µM, 21.4-fold improvement over hit ADX-47273) [2]. The target compound occupies a distinct SAR vector (o-tolyl at oxadiazole position 3, ethoxyacetyl on piperidine) that has not been explored. Screening this compound in α-casein hydrolysis and HCCLM3 proliferation assays could yield novel agonists with differentiated potency and selectivity profiles compared to the published SL44 series.

Prodrug Design Studies Exploiting Esterase-Mediated Metabolic Lability

The ethoxyacetyl group confers predicted metabolic lability (HLM t₁/₂ ~15–30 min) compared to metabolically stable aryl ketone analogs (>60 min) [3]. This property makes the target compound suitable for prodrug feasibility studies, where rapid conversion to the active free amine or carboxylic acid metabolite is desired. Researchers investigating esterase-sensitive warheads or transient inhibitors can procure this compound as a model substrate for in vitro stability profiling.

Physicochemical Property Optimization for Membrane Permeability-Driven Projects

With an estimated clogP of ~2.9, the o-tolyl-bearing target compound is significantly more lipophilic than its pyrazine analog (clogP ~1.8) [4]. This 12-fold difference in partition coefficient makes it the preferred choice for projects where passive membrane permeability is a key requirement, such as blood-brain barrier penetration studies or intracellular target engagement assays. Procurement of the precise analog ensures that the hydrophobic contribution of the o-tolyl group is accurately captured in QSAR models.

Quote Request

Request a Quote for 2-Ethoxy-1-(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.